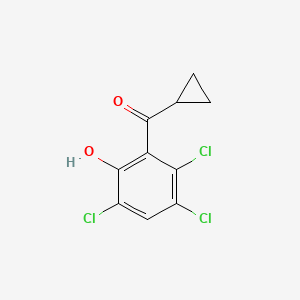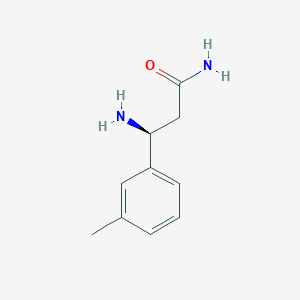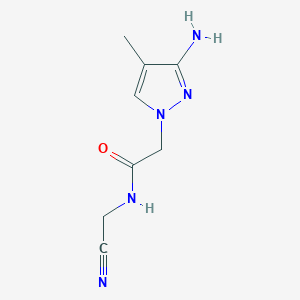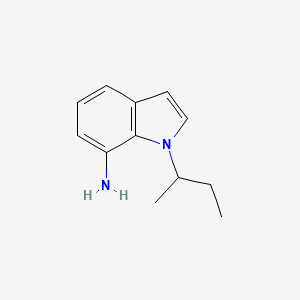
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde is an organic compound with the molecular formula C12H9FOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its unique chemical structure, which combines the properties of fluorinated aromatic compounds and thiophene derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 5-methylthiophene.
Grignard Reaction: A Grignard reagent is prepared from 5-methylthiophene by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2-fluorobenzaldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and the thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-6-(5-methylthiophen-3-yl)benzoic acid.
Reduction: 2-Fluoro-6-(5-methylthiophen-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between fluorinated aromatic compounds and biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the development of new materials with specific properties, such as improved stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde depends on its specific application
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The fluorine atom and thiophene ring can enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a thiophene ring.
2-Fluoro-5-(5-methylthiophen-3-yl)benzaldehyde: Similar structure but with the fluorine atom in a different position.
Uniqueness
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H9FOS |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-fluoro-6-(5-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H9FOS/c1-8-5-9(7-15-8)10-3-2-4-12(13)11(10)6-14/h2-7H,1H3 |
InChI-Schlüssel |
BJYCRRIKGWENPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)C2=C(C(=CC=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13307851.png)




![2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)



![N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide](/img/structure/B13307911.png)
